molecular formula C19H15Cl2N5O2 B11029913 7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamide

7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamide

Cat. No.: B11029913
M. Wt: 416.3 g/mol
InChI Key: PRLGLNGPPIMIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-AMINO-N~4~-(2,3-DICHLOROPHENYL)-2-OXO-5-PHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an imidazo[1,5-b]pyridazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-N~4~-(2,3-DICHLOROPHENYL)-2-OXO-5-PHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and dichlorophenyl derivatives. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the imidazo[1,5-b]pyridazine core through cyclization reactions.

    Amination: Introduction of the amino group at the 7th position.

    Functional Group Transformations: Conversion of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-AMINO-N~4~-(2,3-DICHLOROPHENYL)-2-OXO-5-PHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7-AMINO-N~4~-(2,3-DICHLOROPHENYL)-2-OXO-5-PHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-AMINO-N~4~-(2,3-DICHLOROPHENYL)-2-OXO-5-PHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-b]pyridazine derivatives with different substitution patterns. Examples include:

Uniqueness

The uniqueness of 7-AMINO-N~4~-(2,3-DICHLOROPHENYL)-2-OXO-5-PHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both amino and carboxamide groups. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C19H15Cl2N5O2

Molecular Weight

416.3 g/mol

IUPAC Name

7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-4-carboxamide

InChI

InChI=1S/C19H15Cl2N5O2/c20-12-7-4-8-13(15(12)21)23-18(28)11-9-14(27)25-26-17(11)16(24-19(26)22)10-5-2-1-3-6-10/h1-8,11H,9H2,(H2,22,24)(H,23,28)(H,25,27)

InChI Key

PRLGLNGPPIMIDN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N=C(N2NC1=O)N)C3=CC=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.